molecular formula C29H36N4O2 B11095311 N-(2-butyl-3-propylquinolin-4-yl)-2-[4-(phenylcarbonyl)piperazin-1-yl]acetamide

N-(2-butyl-3-propylquinolin-4-yl)-2-[4-(phenylcarbonyl)piperazin-1-yl]acetamide

Cat. No.: B11095311
M. Wt: 472.6 g/mol
InChI Key: UMGRKULWGRRZAZ-UHFFFAOYSA-N
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Description

2-(4-BENZOYLPIPERAZINO)-N-(2-BUTYL-3-PROPYL-4-QUINOLYL)ACETAMIDE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BENZOYLPIPERAZINO)-N-(2-BUTYL-3-PROPYL-4-QUINOLYL)ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the piperazine ring: This can be achieved by reacting a suitable amine with a dihaloalkane under basic conditions.

    Introduction of the benzoyl group: This step involves the acylation of the piperazine ring using benzoyl chloride in the presence of a base such as triethylamine.

    Quinoline derivative synthesis: The quinoline moiety can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Coupling of the piperazine and quinoline derivatives: This final step involves the coupling of the benzoylpiperazine with the quinoline derivative under suitable conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(4-BENZOYLPIPERAZINO)-N-(2-BUTYL-3-PROPYL-4-QUINOLYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or quinoline moieties using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-BENZOYLPIPERAZINO)-N-(2-BUTYL-3-PROPYL-4-QUINOLYL)ACETAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-BENZOYLPIPERAZINO)-N-(2-BUTYL-3-PROPYL-4-QUINOLYL)ACETAMIDE: can be compared with other piperazine derivatives and quinoline-based compounds.

    Examples: 1-Benzylpiperazine, 4-Quinolinylpiperazine.

Uniqueness

The uniqueness of 2-(4-BENZOYLPIPERAZINO)-N-(2-BUTYL-3-PROPYL-4-QUINOLYL)ACETAMIDE lies in its specific combination of the piperazine and quinoline moieties, which may confer unique biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C29H36N4O2

Molecular Weight

472.6 g/mol

IUPAC Name

2-(4-benzoylpiperazin-1-yl)-N-(2-butyl-3-propylquinolin-4-yl)acetamide

InChI

InChI=1S/C29H36N4O2/c1-3-5-15-25-23(11-4-2)28(24-14-9-10-16-26(24)30-25)31-27(34)21-32-17-19-33(20-18-32)29(35)22-12-7-6-8-13-22/h6-10,12-14,16H,3-5,11,15,17-21H2,1-2H3,(H,30,31,34)

InChI Key

UMGRKULWGRRZAZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC2=CC=CC=C2C(=C1CCC)NC(=O)CN3CCN(CC3)C(=O)C4=CC=CC=C4

Origin of Product

United States

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